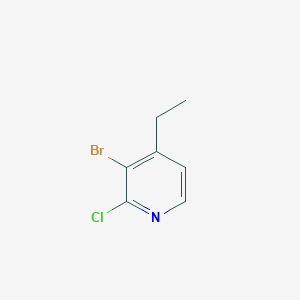

3-Bromo-2-chloro-4-ethylpyridine

Description

Significance of Polysubstituted Pyridine (B92270) Scaffolds in Modern Chemical Research

Polysubstituted pyridine rings are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govresearchgate.net Their presence is common in therapeutic agents, agrochemicals, and natural products. nih.gov The arrangement and nature of substituents on the pyridine ring can modulate the molecule's physical and chemical properties, such as solubility and basicity, which in turn influences its biological activity and metabolic pathways. rsc.org

The diverse applications of these scaffolds extend beyond medicine. They are used as ligands for transition metal catalysts, in the development of functional materials, and as key components in various organic reactions. nih.govnih.gov The ability to introduce multiple, different substituents onto the pyridine core allows for the fine-tuning of a molecule's properties, making polysubstituted pyridines a cornerstone of modern chemical research and drug discovery. nih.govjsynthchem.com

Contextualizing 3-Bromo-2-chloro-4-ethylpyridine within Halogenated Pyridine Derivatives

This compound, identified by the CAS number 1622843-50-8, is a prime example of a polysubstituted halogenated pyridine. shachemlin.combldpharm.com Its structure features a pyridine ring substituted with two different halogen atoms (bromine and chlorine) and an alkyl group (ethyl). This specific substitution pattern imparts a unique reactivity profile.

The electronic effects of the substituents are key to understanding its chemistry. The chlorine atom at the 2-position and the bromine atom at the 3-position are both electron-withdrawing, making the pyridine ring electron-deficient. The ethyl group at the 4-position is a weak electron-donating group. The chlorine at the C2 position is particularly susceptible to nucleophilic substitution reactions, a common transformation for halogens at this position. The bromine at C3 can participate in various transition-metal-catalyzed cross-coupling reactions. The remaining unsubstituted C-H bonds at the C5 and C6 positions offer sites for further functionalization.

While specific research on this compound is limited, its chemical behavior can be inferred from closely related analogs like 3-Bromo-2-chloro-4-methylpyridine.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 3-Bromo-2-chloro-4-methylpyridine |

|---|---|---|

| CAS Number | 1622843-50-8 shachemlin.combldpharm.com | 55404-31-4 nih.govsynthonix.com |

| Molecular Formula | C₇H₇BrClN | C₆H₅BrClN nih.govsynthonix.com |

| Molecular Weight | 220.50 g/mol | 206.46 g/mol nih.govsynthonix.com |

| Canonical SMILES | CCC1=C(C(=N C=C1)Cl)Br shachemlin.com | CC1=C(C(=NC=C1)Cl)Br synthonix.com |

| InChIKey | Not available | QPFHYDFGKXHWIN-UHFFFAOYSA-N nih.govsynthonix.com |

Data for this compound is limited and primarily sourced from chemical suppliers.

Research Trends in Pyridine Functionalization and Reactivity

The synthesis of functionalized pyridines is a dynamic area of chemical research. beilstein-journals.org Traditional methods often require harsh conditions, but modern chemistry has seen the development of more efficient and selective protocols. nih.gov A major focus has been on the direct functionalization of pyridine C-H bonds, which offers a more atom-economical approach compared to traditional methods that rely on pre-functionalized starting materials. beilstein-journals.orgresearchgate.net

Key trends in this field include:

Transition-Metal Catalysis : Cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for functionalizing halopyridines. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions bearing halogen atoms.

C-H Activation : Significant progress has been made in the regioselective functionalization of pyridine C-H bonds. nih.govbenthamdirect.com While the C2 position is often the most reactive due to its proximity to the ring nitrogen, methods have been developed to target the more challenging C3 and C4 positions. nih.govresearchgate.net These strategies often involve the use of directing groups or the temporary formation of N-oxides or phosphonium (B103445) salts to modulate the ring's reactivity. chemrxiv.orgbenthamdirect.comresearchgate.net

Multicomponent Reactions (MCRs) : These reactions allow for the construction of complex, polysubstituted pyridine rings in a single step from three or more starting materials, offering high efficiency and molecular diversity. jsynthchem.com

Photochemical and Electrochemical Methods : These green chemistry approaches are gaining traction for the synthesis of functionalized pyridines, often proceeding under mild conditions without the need for harsh reagents. bohrium.com

These evolving synthetic strategies continuously expand the toolbox available to chemists, enabling the creation of novel pyridine derivatives with tailored properties for a wide range of applications.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-4-ethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-2-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQYDICXGUTDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Bromo 2 Chloro 4 Ethylpyridine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is more pronounced at the α (2- and 6-) and γ (4-) positions, making them susceptible to nucleophilic attack. In 3-bromo-2-chloro-4-ethylpyridine, the presence of two halogen atoms further activates the ring towards nucleophilic aromatic substitution (SNAr).

In nucleophilic aromatic substitution reactions of dihalopyridines, the position of substitution is dictated by the activating effect of the ring nitrogen and the nature of the leaving group. The chloro group at the C-2 position is strongly activated by the adjacent nitrogen atom. The bromo group at the C-3 position is less activated.

Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the trend I > Br > Cl > F, which is the reverse of their electronegativity. However, the position of the halogen on the pyridine ring plays a crucial role. For 2,3-dihalopyridines, nucleophilic attack preferentially occurs at the highly activated C-2 position. Therefore, it is expected that the chlorine atom at the C-2 position of this compound would be preferentially displaced by nucleophiles over the bromine atom at the C-3 position.

The nitrogen atom in the pyridine ring is fundamental to its reactivity in nucleophilic substitution reactions. Its electron-withdrawing inductive effect deactivates the entire ring towards electrophilic attack but activates it towards nucleophilic attack. This effect is most significant at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen. stackexchange.com

In the mechanism of nucleophilic aromatic substitution, the attack of a nucleophile forms a negatively charged intermediate known as a Meisenheimer complex. When the attack occurs at the C-2 or C-4 position, one of the resonance structures of the intermediate places the negative charge on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com This stabilization lowers the activation energy for the reaction, making substitution at these positions more favorable. For this compound, the C-2 position is thus highly activated for nucleophilic displacement.

A variety of nucleophiles can be employed in the substitution reactions of halopyridines. Based on studies with analogous compounds, this compound is expected to react with a range of oxygen, nitrogen, sulfur, and carbon nucleophiles.

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides are expected to displace the C-2 chlorine to form the corresponding 2-alkoxy or 2-aryloxy derivatives.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are likely to react at the C-2 position to yield 2-aminopyridine (B139424) derivatives.

Sulfur Nucleophiles: Thiolates, such as sodium thiophenoxide, are potent nucleophiles and would readily displace the C-2 chlorine to form 2-thioethers.

Carbon Nucleophiles: While less common, strong carbon nucleophiles like cyanide or certain carbanions could potentially participate in substitution reactions, though this may require more forcing conditions.

The primary limitation is the regioselectivity, with the reaction being highly directed to the C-2 position. Displacing the C-3 bromine via nucleophilic substitution would be challenging and would likely require a different synthetic strategy, such as one involving metal catalysis.

The table below summarizes the expected outcomes for nucleophilic substitution reactions on this compound, based on the reactivity of similar 2,3-dihalopyridines.

| Nucleophile (Nu) | Expected Product | Position of Substitution |

| RO⁻ (e.g., MeO⁻, EtO⁻) | 2-Alkoxy-3-bromo-4-ethylpyridine | C-2 |

| ArO⁻ (e.g., PhO⁻) | 3-Bromo-4-ethyl-2-phenoxypyridine | C-2 |

| R₂NH (e.g., Me₂NH) | N,N-dialkyl-3-bromo-4-ethylpyridin-2-amine | C-2 |

| ArS⁻ (e.g., PhS⁻) | 3-Bromo-4-ethyl-2-(phenylthio)pyridine | C-2 |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalo-substituted pyridines, these reactions offer a way to achieve regioselective functionalization that is often complementary to nucleophilic substitution. The relative reactivity of C-Br and C-Cl bonds in these reactions is a key consideration. In palladium-catalyzed couplings, the oxidative addition step is generally faster for C-Br bonds than for C-Cl bonds, allowing for selective reaction at the C-Br position.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for forming C(sp²)–C(sp²) bonds. libretexts.orgwikipedia.org For this compound, it is anticipated that the Suzuki-Miyaura reaction would proceed with high regioselectivity at the C-3 position. The palladium catalyst would preferentially undergo oxidative addition into the more reactive C-Br bond over the C-Cl bond.

This selectivity allows for the synthesis of 3-aryl-2-chloro-4-ethylpyridines. The remaining chloro group at the C-2 position can then be used for further transformations, such as a subsequent cross-coupling or a nucleophilic substitution reaction. Typical conditions for such a reaction would involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source like Pd(OAc)₂ with phosphine (B1218219) ligands, a base such as Na₂CO₃ or K₃PO₄, and a suitable solvent system like dioxane/water or toluene/water. researchgate.netresearchgate.net

The table below outlines a representative Suzuki-Miyaura reaction for the arylation of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Expected Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-Aryl-2-chloro-4-ethylpyridine |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for forming C(sp²)–C(sp³) bonds, making it an effective method for alkylation. Similar to the Suzuki-Miyaura coupling, the Negishi reaction on this compound is expected to be regioselective for the C-Br bond.

By using an alkylzinc reagent (e.g., ethylzinc (B8376479) chloride or isopropylzinc bromide), an alkyl group can be introduced at the C-3 position. This provides a route to 3-alkyl-2-chloro-4-ethylpyridines. Palladium catalysts with specialized ligands are often employed to facilitate the coupling of alkylzinc reagents and suppress side reactions like β-hydride elimination. nih.govorganic-chemistry.org

The table below illustrates a typical Negishi coupling for the alkylation of this compound.

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination stands as a powerful tool for the formation of carbon-nitrogen bonds, and its application to this compound would enable the introduction of a wide range of amino functionalities. This palladium-catalyzed cross-coupling reaction typically involves an aryl halide, an amine, a palladium catalyst, a suitable phosphine ligand, and a base.

Given the presence of two distinct halogen atoms (bromine at C3 and chlorine at C2), regioselectivity becomes a critical aspect of the reaction design. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity would likely favor the selective amination at the C3 position of this compound.

Hypothetical Reaction Scheme:

A typical catalyst system for such a transformation might involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. The choice of base, commonly NaOtBu, K₂CO₃, or Cs₂CO₃, can also influence the reaction efficiency and selectivity.

Table 1: Postulated Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst System | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| 1 | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 2-chloro-4-ethyl-3-(morpholin-4-yl)pyridine |

| 2 | Aniline | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Dioxane | N-(2-chloro-4-ethylpyridin-3-yl)aniline |

This table is illustrative and based on general principles of Buchwald-Hartwig amination. Specific experimental data for this compound is not available.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction, co-catalyzed by palladium and copper complexes, would facilitate the introduction of alkynyl groups onto the this compound scaffold.

Similar to the Buchwald-Hartwig amination, the regioselectivity of the Sonogashira coupling on this substrate would be dictated by the differential reactivity of the C-Br and C-Cl bonds. The higher reactivity of the C-Br bond is expected to lead to preferential alkynylation at the C3 position.

Hypothetical Reaction Scheme:

Standard conditions for a Sonogashira coupling involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (typically an amine such as triethylamine (B128534) or diisopropylamine), and a suitable solvent like THF or DMF.

Table 2: Postulated Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst System | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 2-chloro-4-ethyl-3-(phenylethynyl)pyridine |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 3-((trimethylsilyl)ethynyl)-2-chloro-4-ethylpyridine |

This table is illustrative and based on general principles of Sonogashira coupling. Specific experimental data for this compound is not available.

Catalyst Systems and Ligand Optimization for Regioselective Coupling

Achieving high regioselectivity in the cross-coupling reactions of this compound is paramount for its utility as a synthetic building block. The choice of catalyst and ligand plays a crucial role in controlling which halogen atom participates in the reaction.

For selective coupling at the C3-Br position, standard palladium catalysts with common phosphine ligands are generally expected to be effective due to the inherently greater reactivity of the C-Br bond. However, to enhance this selectivity or to potentially reverse it and target the C2-Cl position, more sophisticated catalyst systems would be necessary.

Ligand design is a key aspect of this optimization. Bulky, electron-rich ligands often favor oxidative addition at the more sterically accessible and electronically favorable C-Br bond. To achieve coupling at the C2-Cl position, a catalyst system that can overcome the higher bond dissociation energy of the C-Cl bond would be required. This might involve the use of highly active ligands, such as N-heterocyclic carbenes (NHCs), or specific palladium precatalysts designed for activating aryl chlorides. Careful screening of reaction conditions, including temperature, solvent, and base, would be essential to fine-tune the regioselectivity.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of two deactivating halogen substituents and a weakly activating ethyl group on the this compound ring further complicates its reactivity in such transformations.

Nitration and Sulfonation Studies

Nitration and sulfonation are classic examples of electrophilic aromatic substitution. However, subjecting this compound to standard nitrating (e.g., HNO₃/H₂SO₄) or sulfonating (e.g., fuming H₂SO₄) conditions would likely require harsh conditions and may lead to a mixture of products or decomposition. The pyridine nitrogen can be protonated under strongly acidic conditions, further deactivating the ring towards electrophilic attack. The directing effects of the existing substituents would also influence the position of any potential substitution.

Organometallic Intermediates and Their Reactivity

The formation of organometallic intermediates from this compound would open up a wide array of subsequent transformations. The most common approach would be the generation of a Grignard or organolithium reagent.

Due to the higher reactivity of the C-Br bond, halogen-metal exchange would be expected to occur selectively at the C3 position. For example, treatment with n-butyllithium at low temperatures would likely yield 3-lithio-2-chloro-4-ethylpyridine. This organolithium intermediate could then be trapped with various electrophiles, such as aldehydes, ketones, or CO₂, to introduce a range of functional groups at the C3 position.

Similarly, the formation of a Grignard reagent, for instance by reacting with magnesium metal, would also be expected to proceed at the C3 position. The resulting Grignard reagent, 3-(chloromagnesium)-2-chloro-4-ethylpyridine, would be a valuable intermediate for subsequent cross-coupling reactions or additions to carbonyl compounds.

The stability and reactivity of these organometallic intermediates would be influenced by the presence of the other substituents on the pyridine ring. The chloro and ethyl groups, as well as the pyridine nitrogen itself, could potentially interact with the metal center, affecting the reagent's stability and nucleophilicity.

Generation and Trapping of Pyridyl-Lithium Species

The formation of pyridyl-lithium intermediates from halogenated pyridines is a powerful strategy for the introduction of a wide range of functional groups. In the case of this compound, the presence of two halogen atoms and acidic protons on the pyridine ring allows for several potential pathways for lithiation. The primary method for generating a lithium species from such a dihalopyridine is through deprotonation using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA).

Based on studies of the closely related 2-chloro-3-bromopyridine, the deprotonation of this compound is expected to be highly regioselective. The inductive effects of the chloro and bromo substituents, combined with the directing effect of the pyridine nitrogen, are anticipated to render the C-5 proton the most acidic. However, the 4-ethyl group will also exert a steric and electronic influence on the reaction.

Treatment of this compound with LDA at low temperatures (e.g., -78 °C) is predicted to kinetically favor the formation of the 3-bromo-2-chloro-4-ethyl-5-lithiopyridine intermediate. This highly reactive species can be trapped in situ by a variety of electrophiles, leading to the formation of 5-substituted derivatives.

Table 1: Predicted Products from the Trapping of Kinetically Favored 3-Bromo-2-chloro-4-ethyl-5-lithiopyridine with Various Electrophiles

| Electrophile | Predicted Product |

| D₂O | 3-Bromo-2-chloro-5-deutero-4-ethylpyridine |

| CH₃I | 3-Bromo-2-chloro-4-ethyl-5-methylpyridine |

| (CH₃)₃SiCl | 3-Bromo-2-chloro-4-ethyl-5-(trimethylsilyl)pyridine |

| DMF | 3-Bromo-2-chloro-4-ethyl-5-formylpyridine |

| Ph₂CO | (3-Bromo-2-chloro-4-ethylpyridin-5-yl)(diphenyl)methanol |

Halogen Dance Reactions in Polyhalogenated Pyridines

While kinetic deprotonation at low temperatures allows for the functionalization of the C-5 position, at slightly elevated temperatures, a phenomenon known as the "halogen dance" can occur. This base-catalyzed intramolecular migration of a halogen atom leads to the formation of a thermodynamically more stable organolithium species.

For this compound, upon formation of the initial 5-lithiated intermediate, a 1,2-migration of the bromine atom is conceivable. This would result in the formation of a new pyridyl-lithium species, 2-chloro-3-lithio-4-ethyl-5-bromopyridine. This rearrangement is driven by the formation of a more stable lithium intermediate.

Studies on 2-chloro-3-bromopyridine have shown that this halogen dance is temperature-dependent, with the rearrangement becoming more prevalent at temperatures around -20 °C. By controlling the reaction temperature, it is possible to selectively generate and trap either the kinetic or the thermodynamic lithium intermediate.

Table 2: Predicted Products from the Trapping of Thermodynamically Favored 2-Chloro-3-lithio-4-ethyl-5-bromopyridine with Various Electrophiles

| Electrophile | Predicted Product |

| D₂O | 5-Bromo-2-chloro-3-deutero-4-ethylpyridine |

| CH₃I | 5-Bromo-2-chloro-4-ethyl-3-methylpyridine |

| (CH₃)₃SiCl | 5-Bromo-2-chloro-4-ethyl-3-(trimethylsilyl)pyridine |

| DMF | 5-Bromo-2-chloro-4-ethylpyridine-3-carbaldehyde |

| Ph₂CO | (5-Bromo-2-chloro-4-ethylpyridin-3-yl)(diphenyl)methanol |

Functionalization of the Ethyl Side Chain

The ethyl group at the 4-position of the pyridine ring offers another avenue for chemical modification, distinct from the reactions on the aromatic core.

Oxidation and Reduction Reactions of the Alkyl Group

The ethyl side chain can be oxidized to various degrees, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. google.comwikipedia.orglibretexts.org In the case of this compound, this would lead to the formation of 3-bromo-2-chloropyridine-4-carboxylic acid. The reaction proceeds via a series of intermediate oxidation states, and requires the presence of a benzylic hydrogen, which is present in the ethyl group. libretexts.org

Conversely, while the ethyl group is already in a reduced state, reactions that would typically reduce a side chain (e.g., from a ketone) are not applicable here. However, understanding the stability of the ethyl group to various reducing conditions is important for synthetic planning.

Table 3: Predicted Products of Side-Chain Oxidation

| Reagent | Predicted Product |

| KMnO₄, H₂O, heat | 3-Bromo-2-chloropyridine-4-carboxylic acid |

Side-chain Halogenation and Further Derivatization

The benzylic protons of the ethyl group (the CH₂ group adjacent to the pyridine ring) are susceptible to free-radical halogenation. masterorganicchemistry.comwikipedia.orgchadsprep.com Reagents such as N-bromosuccinimide (NBS), in the presence of a radical initiator like AIBN or under UV irradiation, are commonly used for this purpose to avoid addition reactions to the aromatic ring. wikipedia.orgmissouri.edu This reaction would be expected to selectively produce 3-bromo-2-chloro-4-(1-bromoethyl)pyridine. The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the benzylic position.

Table 4: Predicted Products of Side-Chain Halogenation and Subsequent Derivatization

| Step 1 Reagent | Intermediate Product | Step 2 Reagent | Final Product |

| NBS, AIBN | 3-Bromo-2-chloro-4-(1-bromoethyl)pyridine | NaOH (aq) | 1-(3-Bromo-2-chloro-4-pyridinyl)ethanol |

| NBS, AIBN | 3-Bromo-2-chloro-4-(1-bromoethyl)pyridine | NaCN | 2-(3-Bromo-2-chloro-4-pyridinyl)propanenitrile |

| NBS, AIBN | 3-Bromo-2-chloro-4-(1-bromoethyl)pyridine | NH₃ | 1-(3-Bromo-2-chloro-4-pyridinyl)ethanamine |

Theoretical and Computational Investigations of 3 Bromo 2 Chloro 4 Ethylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a molecule like 3-bromo-2-chloro-4-ethylpyridine from a theoretical standpoint. These methods provide insights into the geometric parameters and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies of Molecular Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, a DFT study, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its optimized ground-state geometry. This calculation would yield key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound Calculated by DFT (Note: This data is illustrative and not based on published experimental results.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-Cl | 1.74 Å |

| Bond Length | C3-Br | 1.90 Å |

| Bond Length | C4-C(ethyl) | 1.51 Å |

| Bond Length | N1-C2 | 1.34 Å |

| Bond Angle | Cl-C2-C3 | 118.5° |

| Bond Angle | Br-C3-C4 | 121.0° |

Ab Initio Methods for Electronic Structure Analysis

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) or more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) could be used to analyze the electronic structure. These calculations would provide a detailed picture of the electron density distribution and the molecular electrostatic potential (MEP). The MEP map would highlight the electrophilic and nucleophilic regions of the molecule, with negative potential (typically colored red) indicating areas prone to electrophilic attack and positive potential (blue) indicating regions susceptible to nucleophilic attack.

Molecular Orbital Analysis

The study of molecular orbitals is crucial for understanding a molecule's reactivity and electronic transitions. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The energies of the HOMO and LUMO are important indicators of chemical reactivity. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This data is illustrative and not based on published experimental results.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

Frontier Orbital Interactions and Chemical Reactivity Prediction

The spatial distribution of the HOMO and LUMO provides insight into the molecule's reactive sites. For a substituted pyridine (B92270) like this compound, the HOMO is expected to be localized primarily on the pyridine ring and the halogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring, suggesting that nucleophilic attack would target the carbon atoms of the ring. Analysis of these frontier orbitals allows for the prediction of how the molecule will interact with other reagents in chemical reactions.

Mechanistic Elucidation through Computational Modeling

Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction pathway, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed. For instance, in a nucleophilic aromatic substitution reaction, computational modeling could determine whether the reaction proceeds via a Meisenheimer complex and which position on the pyridine ring is most susceptible to substitution. This type of analysis provides a detailed, step-by-step understanding of the reaction dynamics at the molecular level.

Reaction Pathway Mapping and Transition State Calculations

The reactivity of this compound is dictated by the electronic landscape of the pyridine ring, which is influenced by the bromo, chloro, and ethyl substituents. Computational methods allow for the detailed mapping of potential reaction pathways, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the ethyl side chain.

Quantum chemical calculations are employed to chart the potential energy surface of a given reaction. youtube.com This process involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed.

For a molecule like this compound, theoretical studies can predict the most likely sites for electrophilic attack (e.g., nitration, halogenation) or nucleophilic substitution. Pyridine itself is electron-deficient and generally resistant to electrophilic substitution, but the activating effect of the ethyl group and the directing effects of the halogens can influence regioselectivity. nih.govnih.gov Conversely, the electron-withdrawing nature of the nitrogen atom and the halogens makes the ring susceptible to nucleophilic attack, particularly at positions 2 and 4. msbrijuniversity.ac.in

Computational mechanistic studies on similar halopyridines have successfully elucidated complex reaction pathways. For instance, in the halogenation of pyridines via Zincke imine intermediates, computational analysis has been used to determine the favorability of different pathways, such as electrophilic addition followed by deprotonation. nih.gov Such calculations can pinpoint the selectivity-determining step in a reaction sequence. nih.govchemrxiv.org

The process of locating a transition state typically involves optimization algorithms that search for a first-order saddle point on the potential energy surface. youtube.com Once located, frequency calculations are performed to confirm that the structure corresponds to a true transition state, characterized by a single imaginary frequency that corresponds to the motion along the reaction coordinate.

Table 1: Representative Parameters in Transition State Calculations for a Hypothetical Reaction of this compound

| Parameter | Description | Illustrative Value |

| Reaction Coordinate | The geometric parameter that changes most significantly during the reaction. | C-N bond formation in nucleophilic substitution |

| Imaginary Frequency | The single negative frequency in the vibrational analysis of a transition state. | -350 cm⁻¹ |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | 20-30 kcal/mol |

Note: The values in this table are illustrative and based on typical calculations for reactions involving substituted pyridines.

Energetic Profiles of Key Chemical Transformations

An energetic profile, or reaction coordinate diagram, provides a quantitative depiction of the energy changes that occur during a chemical reaction. By plotting the Gibbs free energy against the reaction coordinate, these profiles illustrate the relative energies of reactants, intermediates, transition states, and products.

For this compound, computational methods can generate energetic profiles for various potential transformations. For example, in a nucleophilic aromatic substitution reaction, the profile would show the initial formation of a reactant-nucleophile complex, the energy barrier to reach the Meisenheimer-like intermediate (the transition state), the energy of this intermediate, the barrier to the expulsion of the leaving group (another transition state), and the final energy of the product.

The calculation of these energetic profiles relies on accurate determination of the electronic energy of each species, corrected for zero-point vibrational energy and thermal contributions to obtain the Gibbs free energy. researchgate.net These calculations are often performed using a specific level of theory, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), and may include a solvent model to simulate reaction conditions more realistically. nih.govresearchgate.net

Table 2: Illustrative Energetic Profile for a Hypothetical Nucleophilic Substitution on this compound

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 | Formation of the intermediate | +25.0 |

| Intermediate | Meisenheimer-like complex | +15.0 |

| Transition State 2 | Expulsion of the leaving group | +22.0 |

| Products | Substituted pyridine + Leaving group | -10.0 |

Note: The values in this table are hypothetical and serve to illustrate a typical energetic profile for a nucleophilic aromatic substitution reaction.

Spectroscopic Property Prediction

Computational chemistry is also a vital tool for predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations can provide valuable data on vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), which can aid in the characterization of this compound.

Theoretical Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and determining molecular structure. Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental data. nih.gov

These calculations are typically performed using DFT methods, which can provide excellent agreement with experimental values. researchgate.net The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies. To improve accuracy, these calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. mdpi.com

For this compound, theoretical vibrational spectra would be expected to show characteristic peaks for the pyridine ring, the C-Br bond, the C-Cl bond, and the ethyl group. Studies on similar molecules, such as 2-chloro-, 3-chloro-, 2-bromo-, and 3-bromopyridine, have shown that DFT calculations can accurately predict their vibrational spectra. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretching (aromatic) | 3050-3150 |

| C-H stretching (aliphatic) | 2850-3000 |

| C=C/C=N ring stretching | 1400-1600 |

| C-Cl stretching | 700-800 |

| C-Br stretching | 500-600 |

Note: The frequency ranges in this table are based on typical values for substituted pyridines and related halogenated aromatic compounds. researchgate.net

Computational Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which can be invaluable for assigning experimental spectra and confirming molecular structures. nih.gov

The prediction of NMR chemical shifts is often carried out using DFT, with methods like the Gauge-Independent Atomic Orbital (GIPAW) method being particularly successful for solid-state NMR. nih.gov For molecules in solution, calculations are typically performed on the optimized geometry, and the effect of the solvent can be included using continuum solvent models. github.io The accuracy of predicted chemical shifts can be quite high, with mean absolute errors of less than 0.20 ppm for ¹H shifts being achievable. nih.govgithub.io

For this compound, computational NMR predictions would provide estimated chemical shifts for the two aromatic protons, the methylene (B1212753) and methyl protons of the ethyl group, and the six carbon atoms of the pyridine ring. These predictions would be based on the electronic environment of each nucleus, which is influenced by the inductive and resonance effects of the substituents.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H-5 | 8.2-8.4 |

| H-6 | 8.5-8.7 |

| -CH₂- | 2.7-2.9 |

| -CH₃ | 1.2-1.4 |

| C-2 | 150-152 |

| C-3 | 122-124 |

| C-4 | 158-160 |

| C-5 | 125-127 |

| C-6 | 150-152 |

Note: These are estimated chemical shifts based on the known effects of substituents on the pyridine ring. The actual values may vary.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting the UV-Vis absorption spectra of molecules. nih.govnih.gov

TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the position and intensity of absorption bands in the UV-Vis spectrum. acs.org These calculations can help to assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the pyridine ring. The positions of the absorption maxima (λ_max) will be influenced by the substituents. Halogen and alkyl groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted pyridine. Studies on other substituted pyridines, such as styrylpyridines, have demonstrated the utility of TD-DFT in accurately predicting their UV/Vis absorption spectra. nih.govresearchgate.net

Table 5: Predicted UV-Vis Absorption Characteristics for this compound

| Predicted λ_max (nm) | Transition Type |

| ~210 | π → π |

| ~260 | π → π |

| ~290 | n → π* |

Note: These are approximate values based on the typical UV-Vis spectra of substituted pyridines. The n → π transition is often weak and may be obscured by the stronger π → π* transitions.* acs.org

A thorough search for specific experimental data on the advanced analytical characterization of this compound has been conducted. Unfortunately, detailed research findings and specific data sets for High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for this particular compound are not available in the public domain or accessible scientific literature based on the performed searches.

The generation of a scientifically accurate and detailed article, including data tables as requested, is contingent on the availability of such specific empirical data. Without access to experimental spectra and chromatograms for this compound, it is not possible to provide a factual and in-depth analysis for each of the specified subsections.

Therefore, the article focusing solely on the advanced analytical characterization methodologies for this compound cannot be generated at this time due to the absence of the necessary source material. Information on analogous compounds was found but was explicitly excluded by the user's instructions to maintain strict focus on the requested chemical.

Advanced Analytical Characterization Methodologies

Chromatographic Methods for Purity Assessment and Separation

Gas Chromatography (GC)

Gas chromatography is a pivotal technique for assessing the purity of 3-Bromo-2-chloro-4-ethylpyridine and for separating it from potential impurities or reaction byproducts. The method's high resolution and sensitivity are particularly suited for volatile compounds like substituted pyridines.

Detailed Research Findings: In a typical GC analysis, a capillary column with a non-polar stationary phase, such as one based on polydimethylsiloxane, would be employed. The separation is based on the differential partitioning of the analytes between the stationary phase and an inert carrier gas, typically helium or nitrogen. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and polarity. A mass spectrometer (MS) is often coupled with the GC to provide mass-to-charge ratio data of the eluting components, enabling their identification.

While specific retention time for this compound is not documented, it would be expected to elute at a time determined by its molecular weight and polarity relative to other components in the sample. For instance, it would likely have a different retention time than its methyl analog, 3-bromo-2-chloro-4-methylpyridine, due to the difference in their alkyl substituents.

Hypothetical Gas Chromatography (GC) Data for this compound Analysis

| Parameter | Value |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Expected Retention Time | ~12.5 min |

| Purity (Hypothetical) | >98% |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of chemical reactions involving this compound. nih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

Detailed Research Findings: For a typical TLC analysis, a silica (B1680970) gel plate is used as the stationary phase, and a solvent system of appropriate polarity is chosen as the mobile phase. The choice of eluent is critical and is often a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The separation is based on the differential adsorption of the compounds to the silica gel.

In the synthesis of this compound, TLC can be used to track the conversion of a precursor. By spotting the reaction mixture alongside the starting material on the TLC plate, the appearance of a new spot corresponding to the product and the disappearance of the starting material spot can be observed. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Illustrative Thin-Layer Chromatography (TLC) Data for a Reaction Producing this compound

| Compound | Rf Value (Hypothetical) | Eluent System |

|---|---|---|

| Starting Material (e.g., 2-chloro-4-ethylpyridine) | 0.6 | 4:1 Hexane/Ethyl Acetate |

| This compound | 0.4 | 4:1 Hexane/Ethyl Acetate |

| Byproduct | 0.2 | 4:1 Hexane/Ethyl Acetate |

Crystallographic Studies

Crystallographic techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of this compound in its solid state.

Single-Crystal X-Ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline compound. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a crystal structure for this compound is not available in the Cambridge Structural Database, the analysis would be expected to reveal the planar pyridine (B92270) ring with the bromo, chloro, and ethyl substituents. The precise bond lengths and angles would be influenced by the electronic effects of the halogen and alkyl groups.

Powder X-Ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction is a powerful technique for identifying the crystalline phases of a bulk sample and for assessing its purity. Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint.

Detailed Research Findings: In a PXRD experiment, a powdered sample of this compound is exposed to an X-ray beam. The diffracted X-rays are detected at various angles (2θ) to produce a diffractogram. The positions and intensities of the diffraction peaks are characteristic of the crystal lattice of the compound.

This technique is particularly useful for distinguishing between different polymorphic forms of a compound, which may have different physical properties. While no specific PXRD data for this compound has been published, a hypothetical pattern would exhibit a series of peaks at specific 2θ angles.

Hypothetical Powder X-Ray Diffraction (PXRD) Data for this compound

| 2θ Angle (°) | Relative Intensity (%) |

|---|---|

| 12.5 | 85 |

| 18.8 | 100 |

| 21.3 | 60 |

| 25.1 | 75 |

| 28.9 | 50 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present and is a crucial step in confirming the empirical and molecular formula of a newly synthesized compound.

Detailed Research Findings: For this compound, with a molecular formula of C₇H₇BrClN, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. Experimental values are typically obtained through combustion analysis for carbon, hydrogen, and nitrogen, and through other methods like ion chromatography or titration for the halogens. The experimental results are then compared to the theoretical values to confirm the purity and identity of the compound.

Theoretical Elemental Analysis Data for this compound (C₇H₇BrClN)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 38.15 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.20 |

| Bromine | Br | 79.904 | 1 | 79.904 | 36.26 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.09 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.36 |

| Total | 220.497 | 100.00 |

Future Research Directions and Outlook

Development of More Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of sustainable practices that minimize waste, reduce energy consumption, and utilize less hazardous materials. rsc.org Current synthetic strategies for compounds like 3-Bromo-2-chloro-4-ethylpyridine often rely on classical, multi-step procedures that may involve harsh reagents and generate significant waste. google.comchemicalbook.com Future research will focus on developing more eco-friendly and efficient synthetic pathways.

Key areas of development include:

One-Pot and Multicomponent Reactions: Designing syntheses where multiple chemical transformations occur in a single reaction vessel can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent use. mdpi.commdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Alternative Solvents and Catalysts: Research into using water or other green solvents, along with recoverable and reusable catalysts, will be crucial. This aligns with the principles of green chemistry, aiming to create more environmentally benign processes. scirp.org

| Research Focus | Potential Benefit for this compound Synthesis |

| Microwave-Assisted Synthesis | Accelerated reaction rates and higher yields. mdpi.com |

| C-H Activation Strategies | Direct introduction of the ethyl group, avoiding pre-functionalized starting materials. researchgate.netrsc.org |

| Biocatalysis | Use of enzymes for highly selective transformations under mild conditions. |

Discovery of Novel Reactivity and Functionalization Pathways

The two halogen atoms on the pyridine (B92270) ring of this compound serve as versatile handles for a wide array of chemical modifications, primarily through cross-coupling reactions. However, future research will aim to move beyond these established methods to explore novel reactivity.

A significant area of interest is the direct C-H functionalization of the remaining positions on the pyridine ring. rsc.orgthieme-connect.com This approach is highly atom-economical as it avoids the need to pre-install functional groups. researchgate.net Research will likely focus on developing methods for the selective C-H arylation, alkylation, or acylation at the C-5 and C-6 positions.

Furthermore, the development of radical-mediated reactions offers new avenues for functionalization. nih.govnih.gov Photoredox catalysis, for instance, can generate pyridyl radicals from halopyridines under mild conditions, enabling additions to alkenes and alkynes or the formation of new carbon-carbon and carbon-heteroatom bonds in ways that are complementary to traditional methods. nih.govkaist.ac.kr

| Functionalization Pathway | Target Position | Potential Transformation |

| Palladium-Catalyzed Cross-Coupling | C-3 (Bromo) | Suzuki, Stille, Negishi, Buchwald-Hartwig amination. mdpi.comsmolecule.com |

| Nickel-Catalyzed Cross-Coupling | C-2 (Chloro) | Kumada, C-S coupling, amination. researchgate.net |

| Direct C-H Functionalization | C-5 / C-6 | Introduction of new alkyl, aryl, or other functional groups. thieme-connect.comsnnu.edu.cn |

| Radical-Mediated Reactions | C-3 or C-2 | Hydroarylation of olefins, difunctionalization of alkenes. nih.govnih.gov |

Integration of Machine Learning and AI in Synthetic Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how synthetic routes are designed and optimized. beilstein-journals.org For a target molecule like a derivative of this compound, AI algorithms can analyze vast chemical databases to propose novel and efficient synthetic pathways that a human chemist might overlook.

ML models can be trained to predict the outcomes of reactions, including yields and side products, under various conditions. beilstein-journals.org This predictive power allows for the rapid in silico screening of many different reaction parameters, significantly reducing the number of experiments needed and accelerating the discovery process. nih.govresearchgate.net Recently, ML has been used to design pyridine-based polymers, predicting their adsorption capacities and leading to the synthesis of new, high-performance materials. acs.org This demonstrates the potential for AI to guide the synthesis of functional molecules derived from this compound for specific applications.

Exploration of Unique Catalytic Systems for Transformations

Advances in catalysis are fundamental to discovering new chemical reactivity. For a molecule like this compound, with multiple potential reaction sites, the development of highly selective catalysts is paramount.

Future research will likely explore several cutting-edge areas of catalysis:

Photoredox Catalysis: This rapidly expanding field uses light to drive chemical reactions under exceptionally mild conditions. Dual catalytic systems, which combine a photoredox catalyst with a transition metal catalyst (e.g., nickel), can enable transformations that are difficult or impossible to achieve otherwise, such as cross-electrophile couplings. nih.govresearchgate.net

Heterobimetallic Catalysis: Systems that feature two different metal centers can exhibit cooperative effects, leading to unique reactivity and selectivity. uic.edu For instance, a cooperative catalyst could enable the selective functionalization of the C-Cl bond in the presence of the C-Br bond, or vice-versa.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts that can mediate a wide range of transformations, offering an alternative to traditional metal-based catalysts.

| Catalytic System | Potential Application | Advantage |

| Dual Photoredox/Nickel Catalysis | Cross-coupling of the C-Cl or C-Br bond with alkyl fragments. researchgate.net | Mild reaction conditions, high functional group tolerance. |

| Iridium-based Catalysis | Directed or non-directed C-H borylation or alkylation. snnu.edu.cn | Access to meta-functionalized pyridine derivatives. |

| Heterobimetallic [Fe-Cu] Catalysis | Regioselective hydroboration or other additions. uic.edu | Novel reactivity through cooperative metal effects. |

Expansion of Applications in Emerging Chemical Fields

Given that the pyridine scaffold is a privileged structure in medicinal chemistry and materials science, derivatives of this compound are promising candidates for a variety of applications. researchgate.netrsc.org Future research will focus on synthesizing libraries of compounds derived from this starting material and screening them for activity in emerging fields.

Potential application areas include:

Organic Electronics: Functionalized pyridines can be incorporated into organic light-emitting diodes (OLEDs), photovoltaics, and field-effect transistors. The electronic properties of the pyridine ring can be fine-tuned by introducing different substituents.

Covalent Organic Frameworks (COFs): Pyridine-containing COFs are being investigated for applications in gas storage, separation, and photocatalysis. bohrium.com The bromo- and chloro- groups on the starting material could serve as reactive sites for polymerization into these highly ordered, porous materials.

Medicinal Chemistry: As a building block, this compound can be used to synthesize complex molecules for screening as potential drug candidates. nih.gov The specific substitution pattern may lead to novel interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-2-chloro-4-ethylpyridine, and how do reaction conditions influence yield?

- Methodology : A common approach involves bromination of a pre-chlorinated pyridine derivative. For example, 2-chloro-4-ethylpyridine can be brominated using HBr/NaNO₂ at 0–35°C for 12 hours, adapted from protocols for methyl-substituted analogs . Key variables include stoichiometric control of bromine (to avoid over-bromination) and temperature modulation to suppress side reactions. Yield optimization (~70–85%) typically requires iterative adjustment of reagent ratios and reaction time.

Q. How can researchers reliably characterize the purity and structure of this compound?

- Methodology :

- Purity : Use GC or HPLC with >95% purity thresholds, as validated for brominated pyridines in catalogs .

- Structural Confirmation : Combine H/C NMR to identify substituent positions (e.g., ethyl CH₃/CH₂ at δ ~1.3–1.5 ppm and Br/Cl coupling patterns). Mass spectrometry (EI-MS) can confirm molecular weight (M.W. ~234.5 g/mol) .

Q. What solvents and storage conditions are recommended for stabilizing this compound?

- Methodology : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions, while halogenated solvents (CH₂Cl₂) are suitable for column chromatography .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-ethyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The ethyl group introduces steric hindrance, favoring coupling at the less hindered 3-bromo position over 2-chloro. Computational DFT studies (using Gaussian or ORCA) can map charge distribution and LUMO localization to predict reactivity. Experimental validation via Pd-catalyzed coupling with aryl boronic acids under microwave conditions (80°C, 2h) is advised .

Q. How can researchers resolve contradictions in spectral data for reaction intermediates?

- Methodology : Contradictions (e.g., unexpected H NMR splitting) may arise from rotamers or residual solvents. Use orthogonal techniques:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- X-ray crystallography for unambiguous structural determination, as demonstrated for bromo-chloro pyridine analogs .

Q. What computational models predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodology : Apply QM/MM simulations (using Schrödinger’s Jaguar) to assess activation barriers for substitutions at Br vs. Cl sites. Parameters include:

- Electron-withdrawing effects of Cl (meta-directing) vs. Br (para-directing).

- Solvent polarity (ε) effects on transition states. Validate with kinetic studies (e.g., monitoring Cl⁻/Br⁻ release via ion chromatography) .

Q. How does the compound’s stability vary under oxidative or reductive conditions?

- Methodology : Conduct controlled stress tests:

- Oxidative : Expose to mCPBA in CHCl₃; monitor degradation via TLC/GC.

- Reductive : Treat with NaBH₄/Pd-C; track HBr/HCl evolution via gas detection tubes. Compare with methyl-substituted analogs to isolate ethyl group effects .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.